molecular formula C16H28O B1290497 trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one CAS No. 914221-44-6

trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one

Cat. No.: B1290497
CAS No.: 914221-44-6
M. Wt: 236.39 g/mol
InChI Key: LDUYZTOYURUHIX-UHFFFAOYSA-N
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Description

trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one ( 92413-47-3) is a high-purity organic compound supplied with a minimum purity of ≥98% . This ketone features a bicyclohexyl structure with a trans configuration and a butyl substituent, giving it a molecular formula of C 16 H 28 O and a molecular weight of 236.39 g/mol . Its structure makes it a valuable non-polar building block in organic synthesis. The compound is primarily used as a key intermediate in research and development, particularly in the synthesis of advanced organic materials and pharmaceuticals . Researchers value it for its potential liquid crystalline properties, which are critical for developing display technologies . It should be stored sealed in a dry environment at room temperature, or optionally at 4°C for long-term stability . Safety and Handling: This product is classified with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include wearing suitable protective clothing, avoiding contact with skin and eyes, and handling in a well-ventilated place to avoid the formation of dust and aerosols . It is also classified as hazardous to aquatic life with long-lasting effects (H410) . **For Research Use Only.** This product is intended for laboratory research and further manufacturing purposes. It is not intended for direct human or animal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-butylcyclohexyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h13-15H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUYZTOYURUHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634168, DTXSID901278053
Record name 4'-Butyl[1,1'-bi(cyclohexane)]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4′-Butyl[1,1′-bicyclohexyl]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914221-44-6, 92413-47-3
Record name 4'-Butyl[1,1'-bi(cyclohexane)]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4′-Butyl[1,1′-bicyclohexyl]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-trans-Butyl-[1,1'-bicyclohexyl]-4-on
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.295
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Variation in Alkyl Chain Length

Alkyl substituents significantly influence the physical and chemical properties of bicyclohexyl ketones. Key examples include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Application
trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one 92413-47-3 C₁₆H₂₆O* ~234 (estimated) Not reported Organic solvents Liquid crystal intermediates
4-(4-Ethylcyclohexyl)cyclohexanone 150763-13-6 C₁₄H₂₄O 208.34 Not reported Organic solvents Liquid crystal intermediates
(trans,trans)-4-Butyl-4'-propyl-1,1'-bicyclohexyl 96624-52-1 C₁₉H₃₆ 264.5 (estimated) Not reported Organic solvents Advanced liquid crystal formulations

*Estimated based on structural analogs.

  • Butyl vs. Ethyl : The butyl derivative exhibits higher molecular weight and likely enhanced thermal stability compared to the ethyl analog (C₁₄H₂₄O). Longer alkyl chains improve mesophase ranges in liquid crystals but may reduce solubility in polar solvents.
  • Butyl vs. Propyl/Pentyl : Propyl and pentyl derivatives (e.g., CAS 65355-35-3, 65355-36-4) show incremental increases in hydrophobicity and phase transition temperatures, critical for tuning liquid crystal performance.

Functional Group Modifications

Replacing the ketone group with other functional groups alters reactivity and application scope:

Compound Name CAS Number Functional Group Molecular Weight (g/mol) Key Properties
This compound 92413-47-3 Ketone ~234 High polarity, suitable for hydrogen bonding
[trans(trans)]-4'-Propyl-[1,1'-bicyclohexyl]-4-carbonitrile 65355-35-3 Carbonitrile 233.39 Enhanced electron-withdrawing capacity; used in electro-optical materials
trans-4-Ethylcyclohexanemethanol 75839-86-0 Methanol 170.29 Improved solubility in aqueous systems; pharmaceutical intermediates
  • Ketone vs. Carbonitrile : Carbonitrile derivatives exhibit stronger dipole moments, making them suitable for high-performance liquid crystals with low threshold voltages.
  • Ketone vs. Methanol: Methanol derivatives are less rigid but more versatile in pharmaceutical synthesis due to their hydroxyl functionality.

Aromatic Substituents

Introducing aromatic groups modifies electronic properties and phase behavior:

Compound Name CAS Number Substituent Molecular Formula Melting Point (°C) Density (g/cm³)
trans-4'-(p-Tolyl)-[1,1'-bicyclohexyl]-4-one 125962-80-3 p-Tolyl (C₇H₇) C₁₉H₂₆O 123 1.026
This compound 92413-47-3 Butyl (C₄H₉) C₁₆H₂₆O Not reported Not reported
  • The p-tolyl derivative (C₁₉H₂₆O) has a higher melting point (123°C) and density (1.026 g/cm³) compared to alkyl-substituted analogs, attributed to π-π stacking interactions.

Q & A

Q. What are the common synthetic routes for trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one?

The synthesis typically involves coupling bicyclohexyl precursors with ketone-forming reactions. A validated method includes:

  • Friedel-Crafts alkylation : Reacting cyclohexyl derivatives with butyl-substituted electrophiles under acidic conditions to form the bicyclohexyl backbone .
  • Oxidation of secondary alcohols : Using oxidizing agents like Jones reagent to convert bicyclohexyl alcohols to ketones .
  • Cross-coupling strategies : Suzuki-Miyaura coupling for stereospecific aryl-cyclohexyl bond formation, though this requires pre-functionalized cyclohexyl boronic esters .
    Key challenges include minimizing steric hindrance during cyclization and ensuring stereochemical fidelity. Monitor reaction progress via GC (>98% purity threshold) .

Q. How is this compound characterized using spectroscopic methods?

  • NMR spectroscopy :
    • ¹H NMR : Look for cyclohexyl proton signals between δ 1.0–2.5 ppm (axial/equatorial splitting) and the ketone carbonyl absence of direct protons .
    • ¹³C NMR : A carbonyl carbon signal near δ 210 ppm confirms the ketone group .
  • IR spectroscopy : A strong absorption band at ~1700 cm⁻¹ (C=O stretch) .
  • Mass spectrometry (MS) : Molecular ion peak at m/z 270.41 (C₁₉H₂₆O⁺) .

Q. What are the solubility properties of this compound in common organic solvents?

The compound is highly soluble in non-polar solvents like toluene (as reported in solubility studies) and moderately soluble in dichloromethane (DCM) or tetrahydrofuran (THF). For experimental workflows:

  • Stepwise testing : Dissolve 10 mg increments in 1 mL of solvent at 25°C, observing clarity .
  • Crystallization : Use toluene for recrystallization due to its high solubility gradient upon cooling .

Q. What purification methods ensure high stereochemical purity of this compound?

  • Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5) to separate stereoisomers .
  • Recrystallization : Toluene or ethanol at low temperatures yields crystals with >98% purity (validated by GC) .
  • HPLC : Chiral stationary phases (e.g., cellulose derivatives) resolve enantiomeric impurities .

Q. How stable is this compound under standard laboratory conditions?

  • Thermal stability : Decomposition begins at ~200°C; store below 25°C in sealed, dry containers .
  • Light sensitivity : Protect from UV exposure to prevent ketone photodegradation .
  • Long-term storage : Use inert atmospheres (argon) to avoid oxidation .

Advanced Research Questions

Q. How can researchers optimize stereochemical purity during synthesis?

  • Stereodirecting groups : Introduce temporary substituents (e.g., esters) to enforce axial/equatorial preferences during cyclization .
  • Dynamic kinetic resolution : Use chiral catalysts to favor trans-isomer formation during coupling steps .
  • Computational modeling : DFT calculations predict transition-state energies for stereochemical pathways, guiding reagent selection .

Q. What strategies resolve contradictions in reported thermal stability data?

  • Controlled TGA/DSC studies : Compare decomposition profiles under nitrogen vs. air to isolate oxidation effects .
  • Isothermal aging : Heat samples at 150°C for 24 hours and analyze via NMR for degradation byproducts .
  • Inter-lab validation : Collaborate to standardize heating rates and sample preparation protocols .

Q. How can computational methods predict the mesomorphic behavior of bicyclohexyl derivatives?

  • Molecular dynamics (MD) simulations : Model intermolecular interactions in liquid crystalline phases using software like GROMACS .
  • Density functional theory (DFT) : Calculate dipole moments and polarizabilities to estimate phase transition temperatures .
  • Structure-property databases : Cross-reference with analogs like trans-4'-propylbicyclohexylcarbonitrile (CAS 65355-35-3) to identify mesogen design rules .

Q. What is the impact of substituents on the electronic properties of the bicyclohexyl core?

  • Hammett studies : Introduce electron-withdrawing (e.g., -F) or donating (e.g., -OCH₃) groups and measure ketone reactivity via kinetic assays .
  • Cyclic voltammetry : Compare oxidation potentials to quantify substituent effects on electron density .
  • Spectroscopic shifts : Correlate substituent electronegativity with ¹³C NMR carbonyl chemical shifts .

Q. How can mechanistic studies elucidate ketone reactivity in functionalization reactions?

  • Isotopic labeling : Use ¹⁸O-labeled ketones to track nucleophilic addition pathways .
  • In situ IR monitoring : Observe carbonyl band changes during Grignard or hydride reductions .
  • Kinetic isotope effects (KIE) : Compare reaction rates of protiated vs. deuterated ketones to identify rate-determining steps .

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